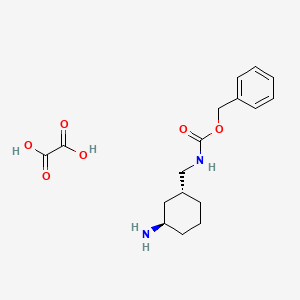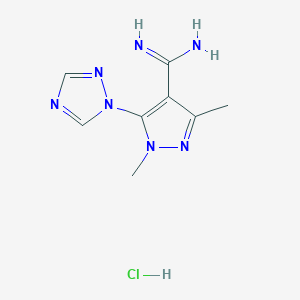![molecular formula C9H19NO3 B1471173 [5-(2-Methoxyethoxy)piperidin-3-yl]methanol CAS No. 1803596-61-3](/img/structure/B1471173.png)
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol
説明
“[5-(2-Methoxyethoxy)piperidin-3-yl]methanol” is a chemical compound with the CAS Number: 1803596-61-3 . It has a molecular weight of 189.25 and its molecular formula is C9H19NO3 . It appears as an oil in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound has a molecular weight of 189.25 and its molecular formula is C9H19NO3 . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.科学的研究の応用
Marker for Material Degradation
"[5-(2-Methoxyethoxy)piperidin-3-yl]methanol" has been explored as a marker in the field of material science, specifically in assessing the degradation of insulating materials within electrical transformers. Methanol, a product of this compound's breakdown, serves as an indicator of cellulose insulation's condition in power transformers. The presence and concentration of methanol in transformer oil provide insights into the degradation processes of solid insulating materials, guiding maintenance and operational strategies for electrical equipment (Jalbert et al., 2019).
Catalyst in Fuel and Chemical Production
Research in the field of catalysis has highlighted the potential of "this compound" derivatives in methanol reforming processes, which are critical for hydrogen production and fuel cell applications. Specifically, Cu-based catalysts have been extensively studied for their role in converting methanol to hydrogen, a key reaction in developing efficient and sustainable energy systems (Siek-Ting Yong et al., 2013). Additionally, the conversion of methanol to propylene, a valuable petrochemical, has been explored using various catalytic materials, underscoring the importance of methanol and its derivatives in the chemical industry (M. Ali et al., 2019).
Environmental and Energy Applications
The compound and its related methanol derivatives are also significant in environmental and energy applications. For instance, the role of methanol as a fuel for internal combustion engines, highlighting the advantages and challenges of using methanol and its blends to achieve cleaner combustion and reduced emissions, has been a subject of study. This research contributes to the broader goal of utilizing alternative fuels to decrease pollution and dependency on fossil fuels (S. Pandey, 2022).
Safety and Hazards
特性
IUPAC Name |
[5-(2-methoxyethoxy)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAPZHSOXQNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)


![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)